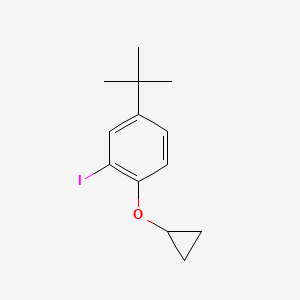
Acetamide, N,N'-trimethylenebis(iodo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N,N’-trimethylenebis(iodo-) is an organic compound with the molecular formula C7H12I2N2O2 and a molecular weight of 410.01 g/mol . This compound is known for its unique structure, which includes two iodoacetamide groups connected by a trimethylene bridge. It is used in various scientific research applications due to its reactivity and ability to form stable derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-trimethylenebis(iodo-) typically involves the reaction of iodoacetamide with a trimethylene bridge precursor. One common method is the alkylation of iodoacetamide with 1,3-dibromopropane under basic conditions. The reaction proceeds as follows: [ \text{2 Iodoacetamide} + \text{1,3-Dibromopropane} \rightarrow \text{Acetamide, N,N’-trimethylenebis(iodo-)} + \text{2 HBr} ]
Industrial Production Methods
Industrial production of Acetamide, N,N’-trimethylenebis(iodo-) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions
Acetamide, N,N’-trimethylenebis(iodo-) undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other nucleophiles, such as thiols or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form disulfides or reduction to form thiols.
Alkylation Reactions: The compound can alkylate nucleophilic sites in proteins or other biomolecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols (e.g., cysteine) and amines (e.g., lysine). The reactions are typically carried out in aqueous or organic solvents at room temperature.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like dithiothreitol are used under mild conditions.
Alkylation Reactions: Alkylation is often performed in the presence of a base, such as sodium hydroxide, to deprotonate the nucleophile.
Major Products Formed
Substitution Reactions: Products include substituted acetamides with various functional groups replacing the iodine atoms.
Oxidation and Reduction Reactions: Products include disulfides and thiols.
Alkylation Reactions: Alkylated biomolecules or small organic compounds.
科学研究应用
Acetamide, N,N’-trimethylenebis(iodo-) is widely used in scientific research due to its reactivity and ability to form stable derivatives. Some of its applications include:
Chemistry: Used as a reagent for peptide mapping and protein modification.
Biology: Employed in studies of enzyme inhibition and protein-protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of Acetamide, N,N’-trimethylenebis(iodo-) involves the alkylation of nucleophilic sites in proteins and other biomolecules. The compound reacts with thiol groups in cysteine residues, preventing the formation of disulfide bonds and altering protein structure and function. This mechanism is crucial for its use in peptide mapping and enzyme inhibition studies .
相似化合物的比较
Acetamide, N,N’-trimethylenebis(iodo-) is unique due to its trimethylene bridge and dual iodoacetamide groups. Similar compounds include:
Iodoacetamide: A simpler compound with a single iodoacetamide group, used for similar applications but with different reactivity.
Chloroacetamide: Contains a chlorine atom instead of iodine, resulting in different reactivity and applications.
Bromoacetamide: Contains a bromine atom, offering intermediate reactivity between iodoacetamide and chloroacetamide.
These compounds share similar applications but differ in their reactivity and specific uses, highlighting the uniqueness of Acetamide, N,N’-trimethylenebis(iodo-).
属性
CAS 编号 |
57355-26-7 |
|---|---|
分子式 |
C7H12I2N2O2 |
分子量 |
409.99 g/mol |
IUPAC 名称 |
2-iodo-N-[3-[(2-iodoacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C7H12I2N2O2/c8-4-6(12)10-2-1-3-11-7(13)5-9/h1-5H2,(H,10,12)(H,11,13) |
InChI 键 |
OYERRQARJGUJNH-UHFFFAOYSA-N |
规范 SMILES |
C(CNC(=O)CI)CNC(=O)CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[f][1,7]naphthyridine, 4,6-dioxide](/img/structure/B13932890.png)

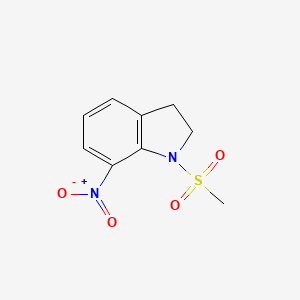

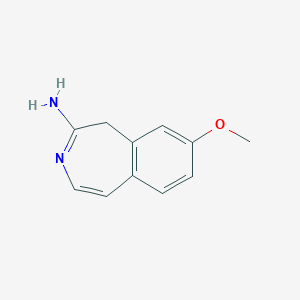

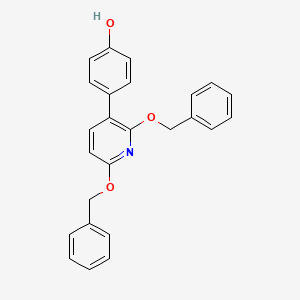
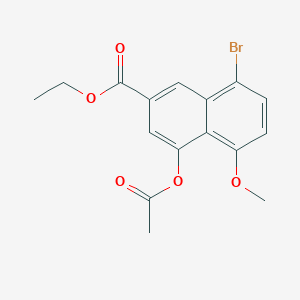

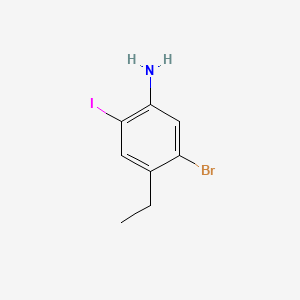
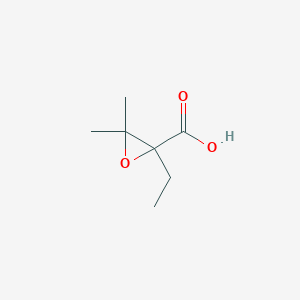
![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)

